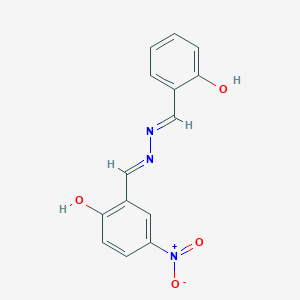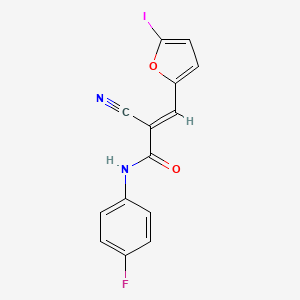
2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone, also known as HNBH, is a biologically active compound that has been extensively studied for its potential therapeutic applications. It is a hydrazone derivative of 2-hydroxy-5-nitrobenzaldehyde, which is widely used in organic synthesis. HNBH has been shown to possess various pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities.
Mecanismo De Acción
The exact mechanism of action of 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone is not fully understood. However, it has been proposed that 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis. 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has been found to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of immune and inflammatory responses. 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone also activates the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes. In addition, 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone induces apoptosis by activating the caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has been shown to possess various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to reduce the expression of COX-2 and iNOS in vitro and in vivo. 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone also exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological properties. However, there are also some limitations associated with the use of 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone in lab experiments. 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone is highly reactive and can undergo various chemical reactions, which can complicate its analysis and interpretation. In addition, the exact mechanism of action of 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone is not fully understood, which makes it difficult to design experiments to elucidate its pharmacological effects.
Direcciones Futuras
There are several future directions for research on 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone. One potential area of investigation is the development of 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone-based drugs for the treatment of inflammatory and oxidative stress-related diseases, such as rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders. Another potential area of research is the elucidation of the exact mechanism of action of 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone, which could lead to the identification of novel therapeutic targets. Furthermore, the development of new synthetic methods for 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone and its derivatives could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone is a biologically active compound that exhibits potent pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities. It can be synthesized by the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and hydrazine hydrate in ethanol. 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has several advantages for lab experiments, but there are also some limitations associated with its use. Future research on 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone could lead to the development of novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone can be synthesized by the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and hydrazine hydrate in ethanol. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The chemical structure of 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone is shown in Figure 1.
Aplicaciones Científicas De Investigación
2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to possess various pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities. 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to reduce the expression of COX-2 and iNOS in vitro and in vivo. 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone also exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.
Propiedades
IUPAC Name |
2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-13-4-2-1-3-10(13)8-15-16-9-11-7-12(17(20)21)5-6-14(11)19/h1-9,18-19H/b15-8+,16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGRHWUAESXFQY-BVXMOGEKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-4-nitrophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6083272.png)
![2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6083280.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6083318.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6083325.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6083326.png)
![2-[4-[2-(3-nitrophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B6083327.png)
![N-[2-(2-furylmethylene)-4-oxo-1,3-thiazolidin-5-ylidene]-4-nitrobenzenesulfonamide](/img/structure/B6083335.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6083338.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2-hydroxy-3-methoxybenzylidene)-2-furohydrazide](/img/structure/B6083360.png)
![7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6083363.png)
![3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide](/img/structure/B6083369.png)
![1-ethyl-4-[(methyl{[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6083372.png)

![ethyl 3-(3-chlorobenzyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083379.png)